molecular formula C11H14OTe B14198316 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol CAS No. 920977-17-9

3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol

Cat. No.: B14198316
CAS No.: 920977-17-9
M. Wt: 289.8 g/mol
InChI Key: ZLQQPMGEZGCNCM-UHFFFAOYSA-N
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Description

3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is an organic compound that features a tellurophene ring substituted with a butyl group and a propynyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol typically involves the following steps:

    Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and a suitable alkyne precursor.

    Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.

    Attachment of the Propynyl Alcohol Group: The final step involves the addition of the propynyl alcohol group through a coupling reaction, such as a Sonogashira coupling, using a palladium catalyst and a suitable alkyne.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The tellurophene ring can be oxidized to form telluroxides or tellurones.

    Reduction: The compound can be reduced to form tellurides.

    Substitution: The butyl group or the propynyl alcohol group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like butyl lithium or Grignard reagents are used for substitution reactions.

Major Products Formed

    Oxidation: Telluroxides or tellurones.

    Reduction: Tellurides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex tellurium-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Used in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol involves its interaction with molecular targets and pathways. The tellurium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol: Similar structure but contains a bromine atom instead of tellurium.

    3-Phenyl-2-propyn-1-ol: Similar structure but contains a phenyl group instead of a tellurophene ring.

Uniqueness

3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is unique due to the presence of the tellurophene ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds.

Properties

CAS No.

920977-17-9

Molecular Formula

C11H14OTe

Molecular Weight

289.8 g/mol

IUPAC Name

3-(5-butyltellurophen-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C11H14OTe/c1-2-3-5-10-7-8-11(13-10)6-4-9-12/h7-8,12H,2-3,5,9H2,1H3

InChI Key

ZLQQPMGEZGCNCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CCO

Origin of Product

United States

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